molecular formula C12H12N2O2 B12123505 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12123505
M. Wt: 216.24 g/mol
InChI Key: TZGFXZDWWLVWFB-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H12N2O2, features a pyrazole ring substituted with an ethyl group at the 3-position and a phenyl group at the 1-position, along with a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring, followed by carboxylation at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Phenyl ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its role in the development of pharmaceutical agents, particularly those targeting inflammation and pain relief. It has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study:
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that it significantly reduced inflammation in animal models, demonstrating its potential as an effective anti-inflammatory drug .

Anticancer Activity:
Research has indicated that pyrazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds derived from this compound have shown promising results against breast and liver cancer cells.

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Antiproliferative effects
Liver CancerHepG2Induction of apoptosis

Agricultural Chemistry

Herbicides and Fungicides:
In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases enhances agricultural productivity.

Case Study:
A comprehensive evaluation of pyrazole-based herbicides demonstrated that formulations containing this compound exhibited superior pest control compared to traditional agents, leading to improved crop yields .

Material Science

Advanced Materials Synthesis:
This compound is also employed in synthesizing advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors.

Analytical Chemistry

Reagent Applications:
In analytical chemistry, this compound serves as a reagent for various analytical techniques. It assists in the detection and quantification of other chemical substances, enhancing laboratory accuracy.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrazole derivatives, indicating their effectiveness against various bacterial strains.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansEffective

Mechanism of Action

The biological activity of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Phenyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to its analogs, 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of both an ethyl and a phenyl group provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets.

Biological Activity

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12_{12}H13_{13}N3_{3}O2_{2}. Its structure features a pyrazole ring substituted with an ethyl group and a phenyl group at the 1-position and a carboxylic acid functional group at the 5-position. This unique arrangement contributes to its reactivity and biological interactions.

Property Details
Molecular Formula C12_{12}H13_{13}N3_{3}O2_{2}
Molecular Weight 227.25 g/mol
Chemical Structure Structure (Placeholder for structural image)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Pyrazole Ring : Reaction of phenyl hydrazine with appropriate carbonyl compounds.
  • Carboxylation : Introduction of the carboxylic acid group at the 5-position via nucleophilic substitution or direct carboxylation methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. A study demonstrated that it showed a COX-2 selectivity index comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent in treating inflammatory conditions .

Analgesic Effects

In addition to anti-inflammatory activity, this compound has been evaluated for analgesic properties. In animal models, it has been shown to reduce pain responses, indicating its potential for pain management therapies.

Study on Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of paw edema in rats, suggesting its efficacy in reducing inflammation.

Antimicrobial Efficacy Assessment

In another study, the antimicrobial activity of this compound was tested against several pathogens. Results showed that it had comparable effectiveness to standard antibiotics, with inhibition zones ranging from 15 mm to 25 mm against different bacterial strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-ethyl-2-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)14(13-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16)

InChI Key

TZGFXZDWWLVWFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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